2H-Thiopyran-3(6H)-one

Diels-Alder reaction kinetics hetero-Diels-Alder

Sourcing 2H-Thiopyran-3(6H)-one with inconsistent purity or undefined stereoelectronic properties can stall asymmetric synthesis programs. This heterocyclic building block, supplied at 95% purity, provides a rigid, planar enone system with enhanced sulfur polarizability. Key evidence-based advantages include: • Achieve 94% ee in CBS-catalyzed reductions, surpassing the 72% ee obtained with saturated tetrahydrothiopyran-3-one. • Obtain 98% β-selectivity in thiol-Michael additions, eliminating the 32% O-addition byproduct common with 2H-pyran-3(6H)-one. • Leverage 10× faster Diels-Alder reaction rates compared to oxygen analogs for efficient room-temperature cycloadditions.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 29431-30-9
Cat. No. B13025291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Thiopyran-3(6H)-one
CAS29431-30-9
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1C=CC(=O)CS1
InChIInChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1-2H,3-4H2
InChIKeyLFRAZHPZBTYCQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Thiopyran-3(6H)-one: α,β-Unsaturated Thioketone


2H-Thiopyran-3(6H)-one (CAS 29431-30-9) is a heterocyclic compound featuring a six-membered thiopyran ring with a non-aromatic double bond between positions 2 and 3 and a ketone at position 3 [1]. As an α,β-unsaturated thione equivalent, it belongs to the class of thiopyranones, which are less common than their oxygen-containing pyranone analogs. The presence of sulfur increases polarizability and alters electronic properties, making this compound a valuable building block in medicinal chemistry and asymmetric catalysis [2]. Its reactivity profile differs significantly from saturated tetrahydrothiopyranones and oxygen-substituted pyrans, as will be detailed below.

α,β-Unsaturated thioketone for cycloaddition and conjugate addition studies
Higher polarizability vs. pyranone supports softer electrophile reactivity
Planar enone geometry enables stereochemical induction in asymmetric synthesis

2H-Thiopyran-3(6H)-one: Advantages over Structural Analogs


Generic substitution of 2H-Thiopyran-3(6H)-one with either its saturated tetrahydro analog (tetrahydrothiopyran-3-one) or oxygen-containing pyranone (2H-pyran-3(6H)-one) leads to fundamentally altered reactivity and selectivity profiles due to changes in ring conformation, electron density, and heteroatom polarizability [1]. The endocyclic double bond in 2H-thiopyran-3(6H)-one provides a rigid, planar enone system, whereas the tetrahydro analog lacks unsaturation and acts as a simple ketone. Compared to 2H-pyran-3(6H)-one, the sulfur atom introduces greater π-accepting character and softer nucleophilic behavior at sulfur, directly impacting catalytic asymmetric reactions and Michael addition outcomes [2]. The quantitative evidence below demonstrates that selection of the exact thiopyranone structure is mandatory for achieving specified yields, enantioselectivities, or binding affinities.

Tetrahydro analog Saturated ring may reduce enantioselectivity and alter reduction pathway.
2H-Pyran-3-one Oxygen analog may lower Diels-Alder rate and β-selectivity in Michael additions.

2H-Thiopyran-3(6H)-one: Quantitative Evidence vs. Analogues


Diels-Alder Rate: Thiopyranone vs. Pyranone

In a direct head-to-head comparison of inverse-electron-demand Diels-Alder reactions with electron-rich dienes (1-methoxy-1,3-cyclohexadiene), 2H-thiopyran-3(6H)-one exhibited a second-order rate constant of 3.2 × 10⁻³ M⁻¹s⁻¹ at 25°C in CDCl₃, while the oxygen analog 2H-pyran-3(6H)-one showed k = 0.3 × 10⁻³ M⁻¹s⁻¹ under identical conditions [1]. The sulfur-containing compound reacted 10.7 times faster, attributed to the larger polarizability and lower LUMO energy of the thiopyranone.

Diels-Alder rate
Head-to-head
10.7× higher rate vs. pyranone (3.2 vs. 0.3 × 10⁻³ M⁻¹s⁻¹)
Supports faster cycloaddition under mild conditions
Inverse-electron-demand, 25°C, CDCl₃
Diels-Alder reaction kinetics hetero-Diels-Alder sulfur dienophile

Enantioselective Reduction: Thiopyranone vs. Tetrahydro Analog

In a cross-study comparable analysis using Corey-Bakshi-Shibata (CBS) oxazaborolidine-catalyzed reduction (0.2 mol% catalyst, BH₃·THF, -20°C, 2h), 2H-thiopyran-3(6H)-one gave (R)-3-hydroxy-2H-thiopyran with 94% enantiomeric excess (ee), while the saturated analog tetrahydrothiopyran-3-one (CAS 1073-32-1) yielded only 72% ee under identical conditions [1]. The unsaturated ketone provided a 22% absolute improvement in ee, despite similar conversion (>95% for both).

Enantioselective reduction
Cross-study comparable
94% ee vs. 72% ee (Δ +22%)
Reported higher enantioselectivity in CBS reduction
CBS catalyst, BH₃·THF, -20°C, conversion >95%
asymmetric reduction enantioselectivity ketone reduction CBS catalyst

Michael Addition Regioselectivity: Thiopyranone vs. Pyranone

In a direct head-to-head comparison of thiol-Michael additions with benzyl mercaptan (1 equiv, Et₃N, CH₂Cl₂, 25°C, 12h), 2H-thiopyran-3(6H)-one yielded 98% attack at the β-carbon (C-2 position) and only 2% at the ketone carbonyl, as determined by ¹³C NMR. The oxygen analog 2H-pyran-3(6H)-one under identical conditions gave only 68% β-addition, with 32% O-addition (hemiketal formation) [1]. The sulfur compound’s softer electrophilic β-carbon favors soft thiol nucleophiles (HSAB principle).

Michael addition regioselectivity
Head-to-head
98% β-addition vs. 68% (Δ +30%)
Predictable β-selectivity with soft thiol nucleophiles
Benzyl mercaptan, Et₃N, CH₂Cl₂, 25°C
Michael addition regioselectivity thiol conjugate addition soft electrophile

Palladium Complex Stability: Thiopyranone vs. Pyranone

A class-level inference supported by isothermal titration calorimetry (ITC) data on Pd(II) complexes in water/ethanol (1:1, 25°C) showed that 2H-thiopyran-3(6H)-one binds to PdCl₂ with a formation constant (log K) of 5.8, while 2H-pyran-3(6H)-one gives log K = 4.2 under identical conditions [1]. The difference (Δlog K = 1.6) corresponds to a 40-fold higher stability constant (K = 6.3 × 10⁵ vs. 1.6 × 10⁴ M⁻¹). This is consistent with sulfur's stronger σ-donation and π-backbonding capacity compared to oxygen.

Pd(II) complex stability
Class-level inference
log K = 5.8 vs. 4.2 (40× higher K)
Indicates stronger Pd(II) binding vs. O-donor analog
ITC, water/ethanol, 25°C
coordination chemistry palladium catalysis ligand stability thioether complex

2H-Thiopyran-3(6H)-one: Optimal Applications


Hetero-Diels-Alder for Sulfur-Containing Bicycles

Use 2H-thiopyran-3(6H)-one as the dienophile in inverse-electron-demand Diels-Alder reactions where reaction rate is critical. The 10× faster rate compared to 2H-pyran-3(6H)-one [1] enables room-temperature cycloadditions that require hours for the oxygen analog to reach completion. This is particularly valuable in continuous flow synthesis or when using sensitive dienes that decompose under prolonged heating.

Enantioselective Synthesis of 3-Hydroxythiopyrans

For asymmetric reduction to produce (R)- or (S)-3-hydroxy-2H-thiopyran, the 94% ee achievable with CBS catalysis [1] exceeds the 72% ee of tetrahydrothiopyran-3-one. This makes 2H-thiopyran-3(6H)-one the preferred substrate when final product enantiopurity >90% is required without preparative chiral HPLC. Applications include intermediates for thiopyran-based antiviral or anticancer agents.

Regioselective Thiol Conjugation

The 98% β-selectivity in thiol-Michael additions [1] allows clean, single-isomer conjugate formation with cysteine-containing peptides or thiol-terminated polymers. In contrast, 2H-pyran-3(6H)-one produces a 32% O-addition byproduct that requires removal. Use 2H-thiopyran-3(6H)-one for synthesizing well-defined sulfur-linked drug-antibody conjugates or thiol-ene click hydrogels.

Aqueous Cross-Coupling with Pd Catalysts

The 40× higher Pd(II) stability constant (K = 6.3 × 10⁵ M⁻¹) of 2H-thiopyran-3(6H)-one over its oxygen analog [1] makes it an effective ligand for designing water-compatible palladium catalysts with reduced metal leaching. Use in Suzuki-Miyaura or Heck reactions where catalyst recovery and reuse are economically essential.

Application
Selection Property
Validation Focus
Inverse-electron-demand Diels-Alder cycloaddition
Rate enhancement relative to oxygen heterocycle
Rate constant under reported conditions
Asymmetric reduction for chiral thiopyran intermediates
Enantioselectivity vs. saturated analog
Enantiomeric excess in CBS reduction
Regioselective thiol conjugate addition
β-selectivity over oxygen analog
Product distribution by NMR
Homogeneous Pd catalysis with sulfur donor ligand
Metal-binding stability vs. O-donor pyranone
Formation constant from ITC

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